molecular formula C58H95NO29 B1259506 Lycoperoside G

Lycoperoside G

Cat. No.: B1259506
M. Wt: 1270.4 g/mol
InChI Key: AFHWRWXCMNWXMK-DKNFULIYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lycoperoside G, also known as this compound, is a useful research compound. Its molecular formula is C58H95NO29 and its molecular weight is 1270.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Dermatological Applications

Lycoperoside G is primarily studied for its effects on skin health. Research indicates that it may enhance skin hydration and possess anti-inflammatory properties.

Clinical Studies

  • A study involving oral administration of tomato seed extract containing this compound showed significant improvements in skin elasticity and hydration levels among participants . The standardized dosage was 200 mg, indicating a promising application for cosmetic formulations aimed at improving skin health.

Pharmacological Applications

This compound's pharmacological properties extend beyond dermatology, showcasing potential benefits in systemic health.

Anti-Allergic Properties

Research has indicated that this compound may suppress allergic responses by inhibiting mast cell activation and reducing serum IgE levels in animal models. This suggests its potential as a natural therapeutic agent for allergic conditions .

Antioxidant Activity

This compound exhibits antioxidant properties that may protect cells from oxidative stress. This activity is crucial in preventing chronic diseases related to oxidative damage, such as cardiovascular diseases and certain cancers .

Comparative Analysis of this compound and Other Tomato Saponins

To better understand the unique properties of this compound, it is helpful to compare it with other saponins found in tomatoes.

Compound Ceramide Synthesis Anti-inflammatory Activity Antioxidant Activity
This compoundSignificant increasePartial agonistPresent
Lycoperoside HSignificant increaseModeratePresent
Tigogenin 3-O-β-solatriosideMinimal increaseNoneAbsent

Case Studies and Research Findings

Several studies have documented the effects of this compound:

  • A clinical trial assessed the effects of tomato seed extract on skin hydration and elasticity, finding that participants experienced significant improvements after consistent use over eight weeks .
  • In vitro studies demonstrated that this compound enhances ceramide production in reconstructed human epidermal models, indicating its potential for topical applications in skincare products aimed at improving skin barrier function .

Properties

Molecular Formula

C58H95NO29

Molecular Weight

1270.4 g/mol

IUPAC Name

[(1R,2S,3'S,4S,4'R,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethyl-4'-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-3'-yl] acetate

InChI

InChI=1S/C58H95NO29/c1-20-14-59-58(50(78-22(3)64)46(20)84-53-43(74)39(70)36(67)30(15-60)80-53)21(2)34-29(88-58)13-27-25-7-6-23-12-24(8-10-56(23,4)26(25)9-11-57(27,34)5)79-52-45(76)41(72)47(33(18-63)83-52)85-55-49(87-54-44(75)40(71)37(68)31(16-61)81-54)48(38(69)32(17-62)82-55)86-51-42(73)35(66)28(65)19-77-51/h20-21,23-55,59-63,65-76H,6-19H2,1-5H3/t20-,21-,23-,24-,25+,26-,27-,28+,29-,30+,31+,32+,33+,34-,35-,36+,37+,38+,39-,40-,41+,42+,43+,44+,45+,46+,47-,48-,49+,50-,51-,52+,53-,54-,55-,56-,57-,58-/m0/s1

InChI Key

AFHWRWXCMNWXMK-DKNFULIYSA-N

Isomeric SMILES

C[C@H]1CN[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)C)C)C)[C@H]([C@@H]1O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC(=O)C

Canonical SMILES

CC1CNC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)C(C1OC1C(C(C(C(O1)CO)O)O)O)OC(=O)C

Synonyms

lycoperoside G

Origin of Product

United States

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